molecular formula C21H23N7O2 B2521931 N-(2-methoxyphenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide CAS No. 1021214-34-5

N-(2-methoxyphenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide

Cat. No.: B2521931
CAS No.: 1021214-34-5
M. Wt: 405.462
InChI Key: UQRQPLMITZOAHS-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7O2/c1-30-18-5-3-2-4-17(18)24-21(29)28-14-12-27(13-15-28)20-7-6-19(25-26-20)23-16-8-10-22-11-9-16/h2-11H,12-15H2,1H3,(H,24,29)(H,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRQPLMITZOAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=NC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide, also known by its CAS number 1021214-34-5, is a novel compound with potential therapeutic applications. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant research findings.

The compound has the following chemical structure and properties:

PropertyValue
Molecular FormulaC21H23N7O2
Molecular Weight405.5 g/mol
SMILESCOc1ccccc1NC(=O)N1CCN(c2ccc(Nc3ccncc3)nn2)CC1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain hydrolases, which are crucial in metabolic processes.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For instance, it has been shown to inhibit the growth of several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro assays demonstrated that the compound exhibited significant cytotoxicity against human cancer cells, with IC50 values in the low micromolar range.

Antimicrobial Properties

The compound's antimicrobial activity has also been investigated. It demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a lead compound for antibiotic development.

Neuroprotective Effects

Additionally, this compound has shown promise in neuroprotection studies. It appears to mitigate oxidative stress and inflammation in neuronal cells, suggesting potential applications in neurodegenerative diseases.

Case Studies

  • Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the compound's selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index .
  • Antimicrobial Activity : In a comparative analysis, this compound was tested against standard antibiotics, showing MIC values ranging from 0.5 to 2 µg/mL against various pathogens .
  • Neuroprotection : Research indicated that treatment with the compound reduced markers of inflammation and apoptosis in neuronal cultures exposed to oxidative stress .

Scientific Research Applications

Anticancer Activity

Research has indicated that N-(2-methoxyphenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide may possess anticancer properties. Studies have focused on its ability to inhibit specific kinases involved in tumor growth and proliferation. For instance, the compound has been shown to inhibit fyn kinase, which plays a role in cell signaling pathways associated with cancer progression .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. It is believed to modulate inflammatory responses through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes it a candidate for treating conditions characterized by chronic inflammation .

Neurological Applications

Another promising area of research involves the neuroprotective effects of this compound. Preliminary studies suggest that it may have potential in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis . The mechanisms underlying these effects are still being elucidated but may involve modulation of neurotransmitter systems.

Antimicrobial Properties

Emerging studies have pointed towards antimicrobial activity against various pathogens, including bacteria and fungi. The unique structure of the compound may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Case Study 1: Anticancer Efficacy

In a study published in Cancer Research, researchers evaluated the efficacy of this compound against several cancer cell lines. The results demonstrated significant inhibition of cell proliferation in breast and lung cancer models, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Anti-inflammatory Mechanism

A research article published in Journal of Inflammation explored the anti-inflammatory mechanisms of the compound in an animal model of arthritis. The study found that treatment with the compound led to a marked reduction in joint swelling and histological evidence of inflammation, correlating with decreased levels of TNF-alpha and IL-6 in serum samples .

Case Study 3: Neuroprotection in Animal Models

In a neuropharmacology study, the compound was administered to mice subjected to induced oxidative stress. Behavioral assessments indicated improved cognitive function and reduced markers of neuronal damage, suggesting its potential as a neuroprotective agent .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N-(2-Methoxyphenyl)-4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazine-1-carboxamide
  • Molecular Formula : C₂₁H₂₃N₇O₂
  • Molecular Weight : 405.453 g/mol
  • CAS Number : 1021214-34-5 .

Structural Features: The compound features a central piperazine ring linked to a pyridazin-3-yl group substituted at position 6 with a pyridin-4-ylamino moiety. The carboxamide group is attached to a 2-methoxyphenyl ring, which confers distinct electronic and steric properties. This structure is common in molecules targeting enzymes or receptors involved in neurological and inflammatory pathways.

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Carboxamide Group

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Differences
N-(2-Fluorophenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide 2-Fluoro C₂₀H₂₀FN₇O 393.426 Replacement of methoxy (-OCH₃) with fluoro (-F) reduces steric bulk and alters electronic properties. Fluorine’s electronegativity may enhance metabolic stability.
N-(4-Fluorophenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide 4-Fluoro C₂₀H₂₀FN₇O 393.426 Positional isomerism (fluoro at para vs. ortho) affects receptor binding due to altered spatial orientation.
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 4-Chloro, ethyl-piperazine C₁₃H₁₇ClN₄O 280.75 Simpler piperazine substitution (ethyl group) and chloro substituent increase hydrophobicity.

Pharmacological Implications :

  • 2-Methoxyphenyl : The methoxy group enhances solubility via polar interactions but may reduce membrane permeability .
  • Fluorophenyl Analogs : Fluorinated derivatives often exhibit improved metabolic stability and binding affinity to targets like serotonin receptors (e.g., 5-HT₁A) .

Variations in the Heterocyclic Core

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Differences
PKM-833 [(R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide] Chroman-pyridazine C₂₃H₂₃F₃N₄O₂ 468.45 Chroman ring introduces rigidity and lipophilicity, enhancing brain penetration for FAAH inhibition.
N-(3-Chloro-4-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide Pyrimidine C₁₉H₂₃ClFN₅O₂ 407.9 Pyrimidine core (vs. pyridazine) alters hydrogen-bonding potential and electron distribution.
p-MPPI [4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine] Benzamido-piperazine C₂₆H₂₈IN₅O₂ 609.43 Extended benzamido side chain confers high affinity for 5-HT₁A receptors.

Pharmacological Implications :

  • Pyridazine vs. Pyrimidine : Pyridazine’s nitrogen positions influence π-π stacking in enzyme active sites, while pyrimidine derivatives may favor kinase inhibition .
  • Chroman-Piperazine Hybrids (e.g., PKM-833) : Demonstrated potent FAAH inhibition (IC₅₀ = 0.7 nM) and efficacy in inflammatory pain models .

Functional Group Modifications

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Differences
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide Trifluoromethyl-pyridine, benzoxazinone C₂₀H₁₄ClF₃N₆O₂ 470.81 Trifluoromethyl group enhances electronegativity; benzoxazinone moiety introduces additional hydrogen-bond acceptors.
N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine Cyclopentyl-piperazine C₂₅H₃₆F₃N₃O₂ 468.2 Cyclic constraints (cyclopentyl, tetrahydro-2H-pyran) optimize binding to undisclosed targets (likely GPCRs).

Pharmacological Implications :

  • Trifluoromethyl Groups : Improve metabolic stability and binding to hydrophobic pockets in enzymes or receptors .
  • Cyclic Constraints : Enhance selectivity by restricting conformational flexibility, as seen in patent-derived compounds .

Q & A

Q. What are the critical steps in synthesizing N-(2-methoxyphenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide, and how can intermediates be validated?

The synthesis typically involves coupling a pyridazine derivative with a substituted piperazine-carboxamide precursor. Key steps include nucleophilic aromatic substitution for pyridazine functionalization and carboxamide bond formation via coupling reagents like EDC/HOBt. Validation of intermediates requires thin-layer chromatography (TLC) for progress monitoring and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and stability?

High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Stability studies under varying pH and temperature conditions should employ mass spectrometry (MS) to detect degradation products. Differential scanning calorimetry (DSC) can assess thermal stability .

Q. How do substituents on the phenyl and pyridazine rings influence solubility and bioavailability?

The 2-methoxyphenyl group enhances lipophilicity, potentially improving membrane permeability, while the pyridin-4-ylamino moiety introduces hydrogen-bonding capacity, which may aid solubility in aqueous buffers. Comparative studies with chloro- or fluoro-substituted analogs suggest that electron-withdrawing groups reduce solubility but increase metabolic stability .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in receptor binding data between this compound and structurally similar analogs?

Discrepancies in receptor affinity (e.g., serotonin vs. dopamine receptors) can arise from subtle conformational differences. Computational docking simulations (e.g., using AutoDock Vina) combined with mutagenesis studies on target receptors can clarify binding modes. Radioligand competition assays under standardized buffer conditions (e.g., Tris-HCl, pH 7.4) are critical for reproducibility .

Q. How can reaction yields be optimized during the coupling of pyridazine and piperazine moieties?

Yield improvements require precise control of reaction parameters:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may increase side products.
  • Catalyst : Use of Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling reduces by-product formation.
  • Temperature : Stepwise heating (50–80°C) minimizes thermal degradation .

Q. What methodologies are recommended for investigating structure-activity relationships (SAR) in derivatives of this compound?

  • Systematic substitution : Replace the methoxy group with halogens or alkyl chains to assess electronic and steric effects.
  • Pharmacophore mapping : Use Schrödinger’s Phase software to identify critical binding features.
  • In vitro assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels) to quantify activity shifts .

Q. How can computational tools predict metabolic pathways and potential toxicity?

Tools like ADMET Predictor or SwissADME model Phase I/II metabolism, identifying vulnerable sites (e.g., N-demethylation of the piperazine ring). Molecular dynamics simulations (AMBER or GROMACS) assess interactions with cytochrome P450 enzymes to flag toxophores .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s selectivity for kinase targets?

  • Assay standardization : Ensure consistent ATP concentrations (e.g., 1 mM) and enzyme isoforms (e.g., p38α vs. p38β).
  • Orthogonal validation : Cross-verify results using fluorescence polarization and surface plasmon resonance (SPR) .

Comparative Structural Analysis

Q. What structural features distinguish this compound from analogs like N-(3-chloro-4-fluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide?

The methoxyphenyl group in the target compound reduces steric hindrance compared to bulkier chloro-fluoro substituents, potentially enhancing binding pocket accessibility. The pyridin-4-ylamino group (vs. methylpyridazine) introduces additional π-π stacking interactions with aromatic residues in target proteins .

Experimental Design

Q. What in vivo models are appropriate for evaluating this compound’s neuropharmacological potential?

  • Rodent models : Forced swim test (FST) for antidepressant activity; elevated plus maze (EPM) for anxiolytic effects.
  • Dosing : Intraperitoneal administration (5–20 mg/kg) with pharmacokinetic profiling to correlate plasma levels with efficacy .

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